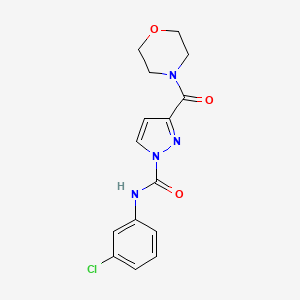

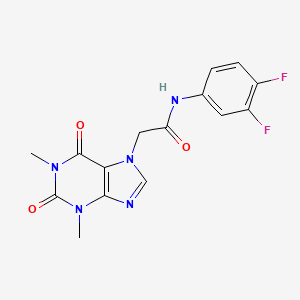

![molecular formula C20H20FN3O B5548234 8-氟-N-甲基-N-[1-甲基-2-(3-甲基-2-吡啶基)乙基]-2-喹啉甲酰胺](/img/structure/B5548234.png)

8-氟-N-甲基-N-[1-甲基-2-(3-甲基-2-吡啶基)乙基]-2-喹啉甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions that include the formation of key intermediates, cyclization, and functional group modifications. For instance, the synthesis of 1-substituted quinoline derivatives involves reactions that establish correlations between the inhibition of DNA gyrase and antibacterial potency, highlighting the importance of the N1 substituent for antibacterial activity (Domagala et al., 1988). Additionally, the synthesis of 1-ethyl-6-fluoro quinoline derivatives emphasizes the role of fluorination in enhancing antibacterial properties (Stefancich et al., 1985).

Molecular Structure Analysis

The molecular structure of quinoline derivatives significantly impacts their biological activities. Molecular modeling and quantitative structure-activity relationship (QSAR) analyses have been utilized to explore how different substituents affect the compound's function. For instance, the activity of quinolone analogues was found to be strongly dependent on the characteristics of the N1 substituent, including its steric and electronic properties (Domagala et al., 1988).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activities. These reactions include nucleophilic substitutions, cyclizations, and modifications at different positions of the quinoline nucleus. The introduction of fluorine atoms or fluoroalkyl groups has been shown to significantly influence the antibacterial activity of these compounds (Tani et al., 1982).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application in medicinal chemistry. These properties are influenced by the molecular structure and the presence of functional groups. Fluorinated derivatives, for example, often exhibit improved pharmacokinetic properties due to increased lipophilicity and membrane permeability (Hong et al., 1997).

Chemical Properties Analysis

The chemical properties of 8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide and related derivatives, including their reactivity, stability, and interaction with biological targets, are central to their biological activities. These compounds' ability to interact with enzymes such as DNA gyrase and their antibacterial efficacy are influenced by their chemical structure and the nature of their substituents (Domagala et al., 1988).

科学研究应用

化学传感器

类似于8-氟-N-甲基-N-[1-甲基-2-(3-甲基-2-吡啶基)乙基]-2-喹啉甲酰胺的化合物的一个重要应用是化学传感器的开发。例如,一种以喹啉为荧光团的化学传感器在水溶液中存在Zn2+时显示出显着的荧光增强。这种化学传感器可以检测和量化活细胞和水样中的Zn2+,证明了其在监测生物和水环境中Zn2+浓度方面的实用性(Park et al., 2015)。

抗菌剂

喹啉甲酰胺与指定的化合物具有相似的结构,已被发现是共济失调毛细血管扩张症突变(ATM)激酶的有效且选择性抑制剂。这些化合物,如8-氟-N-甲基-N-[1-甲基-2-(3-甲基-2-吡啶基)乙基]-2-喹啉甲酰胺,已被发现与DNA断链诱导剂在疾病相关模型中结合使用时有效,表明它们作为抗菌剂的潜力(Degorce et al., 2016)。

阴离子传感

此类化合物的另一个应用是阴离子传感。对含喹啉的杯芳烃氟离子载体的研究,其中包括与8-氟-N-甲基-N-[1-甲基-2-(3-甲基-2-吡啶基)乙基]-2-喹啉甲酰胺类似的结构,表明这些化合物是有效的氟离子载体,对碱金属和碱土金属离子中的钠离子和锶离子具有选择性。它们在这一方面的特性对于设计用于特定阴离子检测的受体和传感器非常有价值(Casnati et al., 2003)。

属性

IUPAC Name |

8-fluoro-N-methyl-N-[1-(3-methylpyridin-2-yl)propan-2-yl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O/c1-13-6-5-11-22-18(13)12-14(2)24(3)20(25)17-10-9-15-7-4-8-16(21)19(15)23-17/h4-11,14H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUZGIPFISVUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC(C)N(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

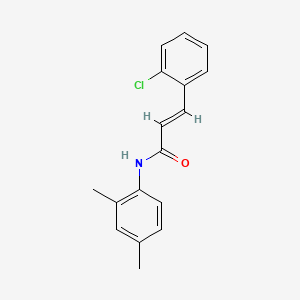

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

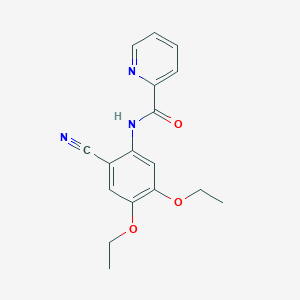

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

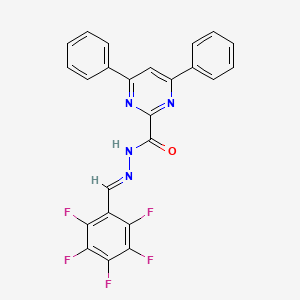

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)

![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)